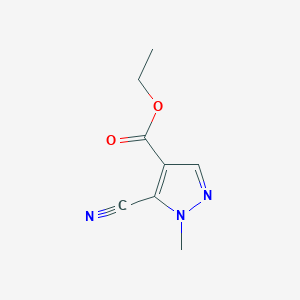
3,5-Dichlorphenylzinkiodid
Übersicht
Beschreibung
3,5-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula C6H3Cl2IZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: The compound is valuable in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Wirkmechanismus
Target of Action
This compound is a type of organozinc reagent, which are commonly used in organic synthesis . They are known to react with a variety of functional groups and can participate in various types of reactions .
Mode of Action
They can react with electrophiles, forming new carbon-carbon bonds . This makes them valuable tools in the synthesis of complex organic molecules .
Result of Action
The result of the action of 3,5-Dichlorophenylzinc iodide is typically the formation of new organic compounds through the creation of carbon-carbon bonds . The exact outcome will depend on the specific reaction conditions and the other reactants present .
Action Environment
The action of 3,5-Dichlorophenylzinc iodide can be influenced by various environmental factors. For instance, the temperature and solvent can significantly affect the reaction rate and product yield . It’s also worth noting that this compound should be stored at a temperature of 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenylzinc iodide can be synthesized through the reaction of 3,5-dichloroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
3,5-Dichloroiodobenzene+Zinc→3,5-Dichlorophenylzinc iodide
Industrial Production Methods: In an industrial setting, the production of 3,5-Dichlorophenylzinc iodide involves similar reaction conditions but on a larger scale. The process is optimized for efficiency, yield, and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichlorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Negishi Coupling: This reaction also uses a palladium catalyst but involves the use of an alkyl or aryl halide as the electrophile. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Vergleich Mit ähnlichen Verbindungen
- Phenylzinc iodide
- 2,5-Dichlorophenylzinc iodide
- Methylzinc iodide
Comparison: 3,5-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms at the 3 and 5 positions on the phenyl ring. This substitution pattern influences its reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc iodide, the dichloro substitution provides additional steric and electronic effects, making it more suitable for specific synthetic applications.
Eigenschaften
IUPAC Name |
1,3-dichlorobenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLJUNTNGOHMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)





![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)
![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
